5-Acetylamino-6-formylamino-3-methyl-d3-uracil
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Overview
Description
5-Acetylamino-6-formylamino-3-methyl-d3-uracil is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their biological and chemical properties. This particular compound is notable for its incorporation of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Formamido Group: The formamido group can be introduced via formylation reactions, often using formic acid or formamide as the formylating agents.
Incorporation of Trideuteriomethyl Groups: The trideuteriomethyl groups are introduced through the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base.
Acetylation: The final step involves acetylation, where the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of formyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formyl derivatives and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetylamino-6-formylamino-3-methyl-d3-uracil has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the incorporation and metabolism of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular replication and growth. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 5-acetamido-6-formamido-3-methyluracil
Uniqueness
5-Acetylamino-6-formylamino-3-methyl-d3-uracil is unique due to its trideuteriomethyl groups, which provide distinct advantages in research applications, particularly in tracing and studying metabolic pathways. Its specific structure also allows for targeted interactions with enzymes, making it a valuable tool in biochemical and pharmacological studies.
Properties
IUPAC Name |
N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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